Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride

Vue d'ensemble

Description

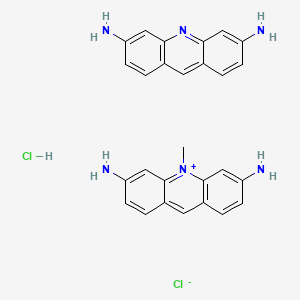

L'acriflavine, également connue sous le nom de chlorure d'acriflavinium, est un antiseptique topique qui a été synthétisé pour la première fois en 1912 par le scientifique allemand Paul Ehrlich. Elle est dérivée de l'acridine et est connue pour sa forme de poudre orange vif ou brun. L'acriflavine a été utilisée historiquement comme agent antibactérien et a été largement utilisée pendant la Première Guerre mondiale pour traiter les plaies infectées et comme antiseptique topique .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acriflavine est synthétisée à partir de l'acridine par une série de réactions chimiques. La principale voie de synthèse implique la nitration de l'acridine pour former la 3,6-dinitroacridine, suivie d'une réduction en 3,6-diaminoacridine. L'étape finale implique une méthylation pour produire l'acriflavine .

Méthodes de Production Industrielle : La production industrielle de l'acriflavine implique généralement des procédés de nitration et de réduction à grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le produit final est souvent purifié par recristallisation pour obtenir la qualité désirée .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The acridine nucleus undergoes electrophilic substitution preferentially at positions 2 and 7 due to electron-donating amino groups at 3 and 6. Key reactions include:

Nitration

Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs at the 2- and 7-positions:

This regioselectivity aligns with acridine’s inherent electronic structure .

Sulfonation

Concentrated sulfuric acid introduces sulfonic acid groups at the same positions, though specific data for this derivative requires extrapolation from acridine chemistry .

Nucleophilic Reactions

The amino groups at positions 3 and 6 participate in nucleophilic reactions:

Acylation

Reaction with acetyl chloride in anhydrous conditions yields N-acetyl derivatives:

This modifies antibacterial activity by altering hydrogen-bonding capacity .

Diazo Coupling

In acidic media, diazonium salts form at the amino sites, enabling coupling with aromatic amines or phenols to produce azo dyes .

Reduction

-

Catalytic hydrogenation (Pt/H₂): Reduces benzene rings to cyclohexane derivatives, generating 9,10-dihydroacridinium intermediates .

-

Zn/HCl: Selectively reduces the pyridine-like ring, forming 9,10-dihydroacridinium compounds .

Oxidation

-

KMnO₄ (alkaline): Degrades the acridine backbone to quinoline-2,3-dicarboxylic acid derivatives .

-

CrO₃/H⁺: Converts the methylacridinium group to acridone via hydroxylation .

Photochemical and Alkylation Reactions

Photoalkylation

UV irradiation in the presence of carboxylic acids (e.g., n-pentanoic acid) induces reductive alkylation at position 9:

This reaction exploits the compound’s intercalation ability to facilitate DNA-binding modifications .

Reductive Alkylation

Using aldehydes/ketones under reducing conditions (e.g., H₂/Pd), secondary amines form at the amino sites .

Research Findings on Functionalization

-

Anticancer derivatives: Kozurkova et al. synthesized 1′,1″-(acridin-3,6-diyl)-3′,3″-dialkyldiureas, demonstrating IC₅₀ values of 3.1 µM against HCT-116 cells .

-

Antimicrobial activity: Petrikaite et al. reported enhanced efficacy when amino groups were substituted with bulky alkyl chains .

-

DNA cross-linking: Su et al. developed 9-anilinoacridine mustard derivatives that cross-link DNA, bypassing topoisomerase inhibition .

This compound’s reactivity is pivotal for designing derivatives with tailored biological activities. Future research should explore regioselective modifications at positions 2 and 7 while preserving the intercalation-capable acridine core .

Applications De Recherche Scientifique

Pharmaceutical Development

Acridine derivatives are extensively researched for their potential as anticancer agents . Their ability to intercalate with DNA allows them to inhibit DNA replication and transcription, making them effective in targeting cancer cells. For instance, acridine compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and oxidative stress .

Case Study: Anticancer Activity

A study published in the journal Cancers highlighted the synthesis of modified acridine compounds that exhibited enhanced phototoxicity towards cancer cells. The research demonstrated that these compounds could effectively induce cell death when activated by light, showcasing their potential as photodynamic therapy agents .

Fluorescent Dyes

Acridine-3,6-diamine is utilized in creating fluorescent dyes for biological imaging. These dyes are crucial for visualizing cellular processes in real-time, allowing researchers to track the dynamics of cellular activities and molecular interactions within living organisms .

Application Example: Cellular Imaging

Fluorescent acridines have been employed as probes for nucleic acids, enabling the detection of genetic material in various biological samples. Their fluorescence properties make them suitable for applications in microscopy and flow cytometry .

Antimicrobial Agents

The antimicrobial properties of acridine derivatives have garnered attention for their potential use in developing disinfectants and antiseptics. Research indicates that these compounds can effectively inhibit bacterial growth and biofilm formation .

Research Findings

Studies have shown that acridine-based compounds exhibit activity against a range of pathogens, including antibiotic-resistant strains. This makes them valuable candidates for new antimicrobial formulations .

Genetic Studies

Acridine-3,6-diamine plays a role in genetic research by aiding studies related to DNA repair mechanisms and genetic mutations. Its ability to intercalate into DNA allows scientists to investigate how DNA damage occurs and how cells respond to such damage .

Implications for Hereditary Diseases

Research utilizing acridine compounds has contributed to understanding hereditary diseases by elucidating the mechanisms behind genetic mutations and the cellular processes involved in DNA repair .

Material Science

In material science, acridine derivatives are explored for their properties that enable the development of advanced materials such as polymers and coatings. Their unique optical characteristics make them suitable for applications requiring specific chemical or physical properties .

Material Applications

Recent developments include using acridine compounds in creating smart materials that respond to environmental stimuli, highlighting their versatility beyond biological applications .

Mécanisme D'action

Acriflavine exerts its effects primarily through intercalation with DNA, which interferes with various cellular processes. It inhibits the hypoxia-inducible factor, thereby affecting the expression of genes involved in tumor growth and metastasis. Acriflavine also inhibits protein kinases, topoisomerases I and II, and reduces the expression of oncogenic signaling pathways .

Comparaison Avec Des Composés Similaires

Proflavine: Another acridine derivative with similar antibacterial properties.

Acridine Orange: A related compound used as a nucleic acid-selective fluorescent cationic dye.

Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness of Acriflavine: Acriflavine is unique due to its broad spectrum of biological activities, including antibacterial, antiviral, antimalarial, and anticancer properties. Its ability to inhibit the hypoxia-inducible factor and intercalate with DNA sets it apart from other similar compounds .

Activité Biologique

Acridine derivatives, particularly Acridine-3,6-diamine and its related compounds, have garnered significant attention in biomedical research due to their diverse biological activities. This article explores the biological activity of Acridine-3,6-diamine; 10-methylacridin-10-ium-3,6-diamine; chloride; hydrochloride , focusing on its applications in pharmaceutical development, antimicrobial properties, and anti-cancer activities.

Overview of Acridine Compounds

Acridines are a class of aromatic compounds characterized by their ability to intercalate into DNA, making them valuable in various biological applications. The structural features of acridines enable them to interact with nucleic acids and proteins, leading to significant biological effects.

Biological Activities

1. Anticancer Properties

Acridine derivatives are particularly noted for their anticancer properties. Research has demonstrated that these compounds exhibit cytotoxicity against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerases.

- Cytotoxicity Studies : In vitro studies have shown that acridine derivatives can inhibit the proliferation of breast cancer (MCF-7), leukemia (HL-60), and other cancer cell lines with IC50 values typically in the low micromolar range. For instance, one study reported IC50 values of 1.3 µM for HL-60 cells and 7.7 µM for A2780 ovarian cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Acridine Derivative A | MCF-7 | 5.0 |

| Acridine Derivative B | HL-60 | 1.3 |

| Acridine Derivative C | A2780 | 7.7 |

2. Antimicrobial Activity

Acridine compounds have also been explored for their antimicrobial properties. They act as bacteriostatic agents, inhibiting bacterial growth by interfering with nucleic acid synthesis.

- Mechanism of Action : The mechanism often involves binding to DNA, which disrupts replication and transcription processes. For example, Proflavine , a well-known acridine derivative, has been shown to be effective against various bacterial strains .

3. Fluorescent Dyes

The fluorescent properties of acridines make them suitable for use as dyes in biological imaging. They are employed to visualize cellular processes and structures due to their ability to bind selectively to nucleic acids.

Case Studies

Case Study 1: Anti-Tumor Activity

In a study focusing on the anti-tumor effects of acridine derivatives, researchers synthesized several new compounds and tested their efficacy against different cancer cell lines. The study revealed that compounds with specific substitutions at the 9-position exhibited enhanced cytotoxicity and selective inhibition of tumor growth in vivo models .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial potential of acridine derivatives against resistant bacterial strains. Results indicated that certain modifications to the acridine structure significantly increased their antibacterial activity compared to standard treatments .

Propriétés

IUPAC Name |

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLNXHANOHNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988185 | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |

| Record name | Acriflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |

| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acriflavine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acriflavine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acriflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.